Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-
Description
The compound Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- is a fluorinated alanine derivative featuring a trifluoromethyl group at the β-carbon and a phenylmethoxycarbonyl (Cbz) protecting group on the amino moiety. Its molecular formula is $ \text{C}{12}\text{H}{12}\text{F}3\text{NO}4 $, with a molecular weight of 277.056 g/mol and a polar surface area (PSA) of 79.12 Ų .
Properties
Molecular Formula |
C12H12F3NO4 |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
(2R)-3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
RYJHDHKGSWTBEV-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl group, yielding the free amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its target. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended application .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous alanine derivatives:
Key Observations :
- Protecting Groups: The Cbz group (hydrogenolysis-sensitive) is less bulky than Fmoc (base-labile) and Boc (acid-labile), influencing deprotection strategies .
- Fluorination: The trifluoro group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like N-Cbz-L-alanine .
Biological Activity
Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- is a synthetic amino acid derivative notable for its unique trifluoromethyl group and its potential applications in various biological contexts. This compound is of interest due to its structural modifications that may enhance biological activity compared to standard alanine. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Basic Information
- IUPAC Name : (2R)-3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid
- Molecular Formula : C12H12F3NO4
- Molar Mass : 291.22 g/mol
- CAS Number : 27240-49-9
| Property | Value |
|---|---|
| Density | 1.318 ± 0.06 g/cm³ (Predicted) |
| Melting Point | 91.0 °C |
| Boiling Point | 370.5 ± 42.0 °C (Predicted) |
| pKa | 9.25 ± 0.46 (Predicted) |
| Risk Codes | 36/37/38 - Irritating to eyes, respiratory system and skin |
| Safety Description | S26, S36/37/39 - Protective measures required |
The trifluoromethyl group in alanine derivatives has been shown to influence the compound's biological activity significantly. This modification can enhance lipophilicity and metabolic stability, potentially leading to increased efficacy in biological systems.
- Inhibition of Enzymatic Activity : Research indicates that alanine derivatives can act as mechanism-based inhibitors for various enzymes, including tryptophan indole-lyase and tryptophan synthase in Escherichia coli . The presence of the trifluoromethyl group may alter enzyme affinity and specificity.
- Impact on Bacterial Growth : Studies have demonstrated that D-alanine metabolism is critical for bacterial cell wall synthesis. The incorporation of trifluoroalanine into peptidoglycan structures can disrupt normal growth patterns in bacteria such as Lactobacillus plantarum .
Study 1: Trifluoroalanine as an Inhibitor
In a study published in Biochemistry, researchers investigated the effects of trifluoroalanine on tryptophan indole-lyase. The findings revealed that this compound acts as a potent inhibitor, suggesting potential applications in controlling bacterial growth through enzyme inhibition .
Study 2: Metabolic Pathways
A detailed analysis of metabolic pathways involving D-alanine highlighted the role of alanine racemase as a limiting factor in bacterial growth. The introduction of alanine derivatives with trifluoromethyl groups showed altered metabolic rates, indicating their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
